molecular formula C8H4BrClFN B12962443 2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile

2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile

Cat. No.: B12962443
M. Wt: 248.48 g/mol
InChI Key: VBAHAKGUPJTHKQ-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile is a halogenated aromatic nitrile characterized by a phenyl ring substituted with bromo (Br), chloro (Cl), and fluoro (F) groups at the 4-, 5-, and 2-positions, respectively. The acetonitrile moiety (-CH₂CN) is attached to the aromatic ring, conferring reactivity typical of nitriles, such as participation in nucleophilic additions or cyclization reactions. The analysis below leverages structural analogs and computational insights to infer its properties.

Properties

Molecular Formula

C8H4BrClFN

Molecular Weight

248.48 g/mol

IUPAC Name

2-(4-bromo-5-chloro-2-fluorophenyl)acetonitrile

InChI

InChI=1S/C8H4BrClFN/c9-6-4-8(11)5(1-2-12)3-7(6)10/h3-4H,1H2

InChI Key

VBAHAKGUPJTHKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile typically involves halogenation reactions. One common method includes the bromodeboronation reaction, where a boronic acid derivative is treated with bromine in the presence of a base such as sodium methoxide (NaOMe) to introduce the bromine atom. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring a steady supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

Organic Synthesis

2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile serves as an important building block in organic synthesis. Its structure allows chemists to create more complex organic molecules through various reactions. The compound can be utilized in:

  • Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds.
  • Nucleophilic substitutions : Serving as a precursor for synthesizing other functionalized compounds.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is explored for its potential as an intermediate in drug development. Its unique substituents may enhance the pharmacological properties of synthesized drugs. Research indicates that compounds with similar structures exhibit:

  • Antimicrobial properties : Effective against resistant bacterial strains.
  • Anticancer activity : Demonstrated potential in inhibiting cancer cell proliferation.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Listeria monocytogenes16 μg/mL

Table 2: Anticancer Activity

Cell LineIC50 Value (μM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

Material Science

The compound is also utilized in material science for the synthesis of novel materials with specific properties. It can be employed in:

  • Polymer production : Enhancing the properties of polymers through functionalization.
  • Dyes and pigments : Contributing to the development of colorants with unique characteristics.

Biological Studies

In biological studies, 2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile is used to investigate its effects on biological systems. Research focuses on:

  • Biochemical assays : Evaluating the compound's interactions with enzymes and receptors.
  • Mechanistic studies : Understanding how the compound influences cellular processes and pathways.

Antimicrobial Properties

A study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for antibiotic development.

Anticancer Properties

In vitro studies demonstrated that treatment with 2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile resulted in significant apoptosis in cancer cell lines, indicating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the halogen atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural similarities with several halogenated phenylacetonitriles and benzonitriles (Table 1). Key analogs include:

Table 1: Structural analogs of 2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile

Compound Name CAS Number Substituents Molecular Formula Similarity Score Key Features
2-(3-Bromo-4-fluorophenyl)acetonitrile 501420-63-9 3-Br, 4-F C₈H₄BrF₂N 0.86 Bromo/fluoro meta/para positions
2-Bromo-4-fluoro-5-methylbenzonitrile 916792-07-9 2-Br, 4-F, 5-CH₃ C₈H₅BrFN 0.83 Methyl group enhances lipophilicity
[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile 1909326-34-6 4-NH₂, 2-Br, 5-Cl, S-link C₇H₄BrClN₂S N/A Amino and sulfanyl groups increase reactivity
2-[3-Bromo-5-ethoxy-4-(trifluoroethoxy)phenyl]acetonitrile 1797290-47-1 3-Br, 5-OEt, 4-OCH₂CF₃ C₁₂H₁₁BrF₃NO₂ N/A Ethoxy/trifluoroethoxy groups alter solubility
(2-Chloro-5-fluorophenyl)acetonitrile N/A 2-Cl, 5-F C₈H₅ClFN 0.84 Simple halogen substitution pattern

Key Observations:

  • Substituent Position and Electronic Effects: The relative positions of halogens influence dipole moments and electronic distribution.
  • Functional Group Variations: The presence of amino or sulfanyl groups in analogs (e.g., [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile) increases nucleophilic reactivity, whereas alkoxy groups (e.g., in 2-[3-Bromo-5-ethoxy-4-(trifluoroethoxy)phenyl]acetonitrile) may improve solubility in polar solvents .

Electronic Properties and Reactivity

While direct DFT studies on the target compound are unavailable, insights from analogous systems suggest:

  • HOMO-LUMO Gaps : Halogen substituents (Br, Cl, F) lower the energy of the LUMO, enhancing electrophilicity. In methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives, HOMO orbitals localize on aromatic rings, while LUMO orbitals focus on electron-deficient regions near halogens . Extrapolating this, the target compound’s LUMO likely resides near the bromo and chloro groups, making it reactive toward nucleophiles.
  • Charge Distribution: Fluorine’s high electronegativity induces a strong inductive effect, polarizing the aromatic ring.

Biological Activity

2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a phenyl ring with multiple halogen substituents, which can influence its biological activity. The presence of bromine, chlorine, and fluorine atoms may enhance lipophilicity and alter receptor interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentrations (MICs) :
    • Compounds exhibited MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains such as E. coli, Bacillus mycoides, and Candida albicans .
CompoundTarget OrganismMIC (mg/mL)
12aE. coli0.0195
12aB. mycoides0.0048
12aC. albicans0.0048

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of related compounds have been investigated extensively. For example, certain derivatives have shown potent cytotoxic effects in various cancer cell lines.

  • Case Study : A study on ethanoanthracenes revealed that derivatives exhibited IC50 values of less than 10 µM against Burkitt’s lymphoma cell lines . This highlights the potential of structurally related compounds to inhibit cancer cell proliferation effectively.

Other Pharmacological Effects

The compound may also exhibit other biological activities such as anti-inflammatory and analgesic effects, similar to other halogenated phenyl compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile. Modifications in the halogen substituents can significantly impact the potency and selectivity of these compounds towards various biological targets.

  • Key Observations :
    • The introduction of electron-withdrawing groups (like bromine and chlorine) typically enhances antibacterial activity.
    • Variations in the acetonitrile group may alter pharmacokinetic properties, influencing absorption and metabolism .

Q & A

Q. Q1. What are the recommended storage conditions and handling precautions for 2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile to ensure stability and safety?

Methodological Answer: Store the compound in a sealed container at 0–6°C to prevent degradation, as brominated/chlorinated nitriles are often sensitive to temperature and moisture . Use inert atmosphere storage for long-term preservation. Handling requires PPE (gloves, lab coat, goggles) due to potential toxicity and reactivity. Avoid exposure to heat or open flames, as halogenated aromatic nitriles may release toxic fumes (e.g., HCN, Br₂) under decomposition . In case of skin contact, rinse immediately with water for 15 minutes and consult a poison control center .

Q. Q2. How can the purity and identity of this compound be verified in a laboratory setting?

Methodological Answer:

  • Purity Analysis : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 210–250 nm for nitrile absorption). Compare retention times against a certified reference standard .
  • Structural Confirmation : Employ 1^1H/13^13C NMR spectroscopy. Key signals include:
    • Aromatic protons (δ 7.2–8.1 ppm, split due to Br/Cl/F substituents).
    • Acetonitrile CH₂ group (δ ~3.8–4.2 ppm, singlet) and nitrile carbon (δ ~115–120 ppm in 13^13C NMR) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular weight (C₈H₅BrClFN: ~272.45 g/mol) .

Advanced Research Questions

Q. Q3. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Methodological Answer: Contradictions between experimental and theoretical NMR data often arise from solvent effects, conformational flexibility, or crystallographic packing. To address this:

Computational Modeling : Optimize the geometry using DFT (e.g., B3LYP/6-311+G(d,p)) and calculate NMR shifts with implicit solvent models (e.g., PCM for acetonitrile) .

Crystallographic Validation : If single crystals are obtainable, use X-ray diffraction (SHELX or OLEX2 software ) to confirm the molecular structure. Compare experimental bond angles/distances with DFT-optimized geometries .

Dynamic Effects : Perform variable-temperature NMR to assess rotational barriers (e.g., around the acetonitrile CH₂ group) .

Q. Q4. What synthetic strategies are effective for introducing functional groups to the aryl ring of this compound?

Methodological Answer: The bromo and chloro substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atom directs electrophilic substitution. Key approaches include:

  • Buchwald-Hartwig Amination : Replace Br with amines using Pd(OAc)₂/XPhos catalyst (toluene, 110°C) .
  • SNAr Reactions : Utilize the electron-withdrawing nitrile and fluorine to substitute Cl with nucleophiles (e.g., thiols, alkoxides) in DMF at 60–80°C .
  • Metal-Halogen Exchange : Convert Br to lithium intermediates at low temperatures (-78°C, THF) for alkylation .

Q. Reaction Optimization Table

Reaction TypeConditionsYield RangeKey Challenges
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, DMF/H₂O60–75%Competing dehalogenation of Cl
SNAr SubstitutionNaH, DMF, 70°C50–65%Steric hindrance from CH₂CN group
Halogen Exchangen-BuLi, THF, -78°C40–55%Sensitivity to moisture

Q. Q5. How can environmental hazards of this compound be assessed during waste disposal?

Methodological Answer:

  • Aquatic Toxicity : Perform Daphnia magna or Danio rerio assays to determine LC₅₀ values. Halogenated nitriles often exhibit moderate toxicity (LC₅₀ < 10 mg/L) .
  • Degradation Studies : Use HPLC-MS to monitor hydrolysis products (e.g., carboxylic acids) under acidic/basic conditions. Nitriles hydrolyze to amides/acids, which may persist in water .
  • Waste Treatment : Neutralize with dilute NaOH (pH >10) to accelerate nitrile hydrolysis, followed by adsorption onto activated carbon .

Experimental Design & Data Analysis

Q. Q6. How to design a crystallization protocol for X-ray diffraction studies of this compound?

Methodological Answer:

Solvent Screening : Test mixtures of acetonitrile/water, DCM/hexane, or THF/Et₂O (common for aromatic nitriles) .

Slow Evaporation : Dissolve 10–20 mg in 1–2 mL of solvent, filter (0.2 μm), and allow slow evaporation at 4°C.

Diffraction Quality : If crystals form, collect data at 100 K using a synchrotron or in-house Mo-Kα source. Refine with SHELXL .

Troubleshooting : Add seeding crystals or use anti-solvent vapor diffusion if nucleation fails .

Q. Q7. What analytical methods differentiate polymorphs or solvates of this compound?

Methodological Answer:

  • PXRD : Compare diffraction patterns to identify polymorphic forms (e.g., differences in 2θ = 10–30° region) .
  • Thermogravimetric Analysis (TGA) : Detect solvent loss (weight loss steps) in solvates.
  • DSC : Monitor melting points; polymorphs exhibit distinct endotherms (±5°C variation) .

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